Phenampromide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is primarily recognized for its analgesic properties, similar to other compounds in the opioid category. The compound's structure and pharmacological profile make it a subject of interest in both medicinal chemistry and pharmacology.
Phenampromide hydrochloride is synthesized through chemical methods rather than being derived from natural sources. Its synthesis involves specific reactions that incorporate various chemical precursors, leading to the formation of its unique molecular structure.
Phenampromide hydrochloride is classified as a piperidine derivative and falls under the category of synthetic opioids. Its classification is significant in understanding its potential therapeutic applications and regulatory status.
The synthesis of Phenampromide hydrochloride typically involves multi-step chemical reactions. One common method includes the reaction of specific piperidine derivatives with aromatic acyl chlorides, followed by hydrolysis to yield the desired compound.
Phenampromide hydrochloride features a complex molecular structure characterized by a piperidine ring substituted with various functional groups. This structure is crucial for its interaction with biological targets.
Phenampromide hydrochloride undergoes several chemical reactions that can be utilized for further modifications or derivatizations:
These reactions are vital for synthesizing new analogs or improving the efficacy and safety profiles of existing compounds.
Phenampromide hydrochloride primarily exerts its effects through interaction with opioid receptors in the central nervous system. It binds to mu-opioid receptors, leading to analgesic effects by modulating pain pathways.
Phenampromide hydrochloride has potential applications in medical research, particularly in pain management therapies. Its analogs may be explored for their effectiveness in treating chronic pain conditions or as part of combination therapies for enhanced analgesic effects.
Phenampromide emerged as a synthetic opioid analgesic developed during the 1960s by researchers at American Cyanamid Co., as documented in patent literature. Its core structure belongs to the ampromide chemical family, characterized by an N-substituted anilide scaffold optimized for μ-opioid receptor affinity. Key structural analogs include:
Structural modifications focused on stereochemical optimization, with pharmacological activity residing predominantly in the (S)-enantiomer. The compound was never commercialized for therapeutic use due to its high abuse liability and emergence of safer alternatives [2].
Table 1: Key Ampromide Analogs and Their Structural Features
| Compound | R1 Substituent | R2 Modification | Relative Potency vs. Morphine |
|---|---|---|---|
| Phenampromide | Methyl | H | ~0.8× |
| Diampromide | Ethyl | H | 1.2× |
| Propiram | Isopropyl | Dimethylaminoethyl | 0.5× |
| 4-Phenyl-phenampromide | Methyl | 4-Phenyl-piperidine | 60× |
| 4-OH-4-Ph-phenampromide | Methyl | 4-Hydroxy-4-phenylpiperidine | 150× |
Phenampromide hydrochloride falls under international control through its inclusion in the 1961 Single Convention on Narcotic Drugs. As a synthetic opioid with morphine-like effects, it meets the treaty's criteria for substances liable to abuse and productive of ill effects. Consequently, signatory nations must:
This classification establishes universal control obligations, though specific regulatory implementations vary by jurisdiction [2] [4].
The U.S. Drug Enforcement Administration (DEA) classifies phenampromide hydrochloride as a Schedule I controlled substance pursuant to the Controlled Substances Act (21 U.S.C. §812). Key regulatory parameters include:
Its structural similarity to Schedule II opioids (e.g., fentanyl) combined with lack of therapeutic applications justifies Schedule I status, placing it in the same category as heroin and LSD [2] [4].
Globally, phenampromide hydrochloride faces stringent controls reflecting its narcotic properties:
Table 2: International Regulatory Status of Phenampromide Hydrochloride
| Jurisdiction | Control Framework | Classification | Restrictions |
|---|---|---|---|
| Australia | Poisons Standard (SUSMP) | S9 (Prohibited Substance) | No legal use; research requires special license |
| Brazil | ANVISA Ordinance | Class A1 (Narcotics) | Prohibited except for research with authorization |
| Canada | Controlled Drugs/Substances Act | Schedule I | Highest control tier; no prescriptions permitted |
| Germany | BtMG (Narcotics Law) | Anlage I | Scientific use only; no medical applications |
| United Kingdom | Misuse of Drugs Act 1971 | Class A | License required for lawful handling |
These designations uniformly prohibit clinical use while permitting restricted research under controlled conditions [2].
Under 21 U.S.C. §826, the DEA imposes strict production limits on Schedule I substances. For phenampromide hydrochloride:
The zero quota reflects the compound's absence from medical practice and DEA's assessment that no legitimate U.S. demand exists. Any proposed synthesis requires exhaustive justification and DEA approval under narcotics manufacturing regulations [2].
Table 3: Phenampromide Hydrochloride Regulatory Summary
| Attribute | Specification | Legal Basis |
|---|---|---|
| U.S. CSA Schedule | Schedule I | 21 U.S.C. §812(b)(1) |
| DEA ACSCN | 9638 | CFR Title 21, Sec. 1308.11 |
| UN International Control | Single Convention 1961 Narcotic List | United Nations Treaty Series 1964 |
| Salt Conversion Factor | 0.88 (for hydrochloride salts) | DEA Quota Conversion Tables |
| Annual U.S. Production | Zero (0 grams) since 2014 | Federal Register Vol. 79, No. 156 (2014) |
(Compound names referenced: Phenampromide hydrochloride, Diampromide, Propiram, 4-Hydroxy-4-phenyl-phenampromide, 4-Phenyl-phenampromide)
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5